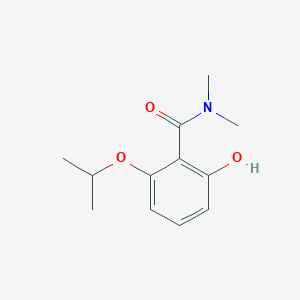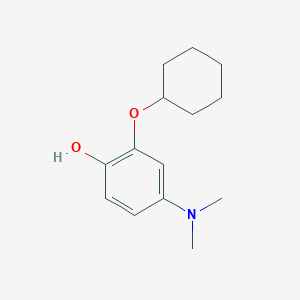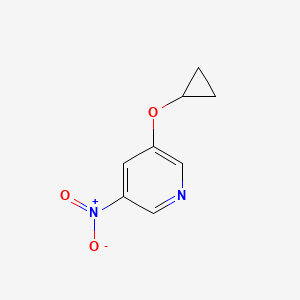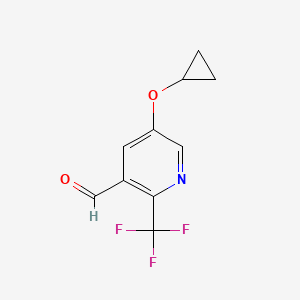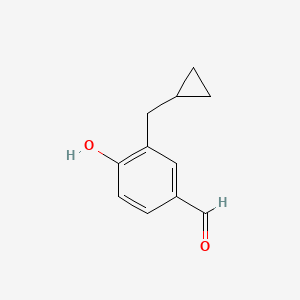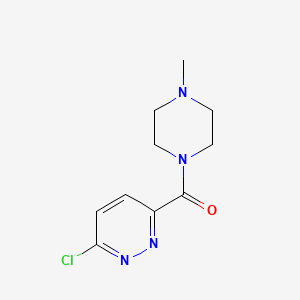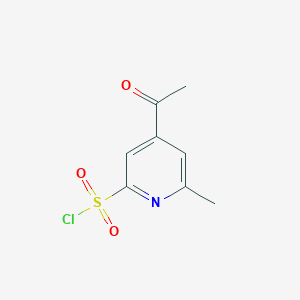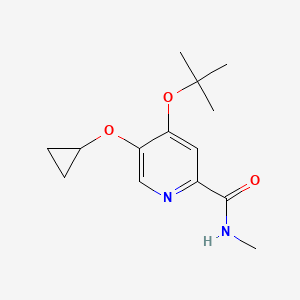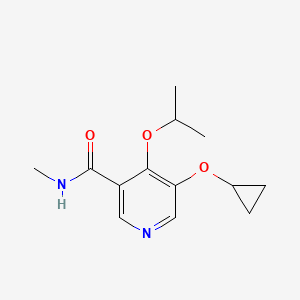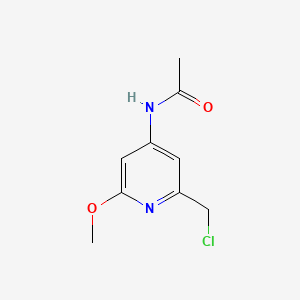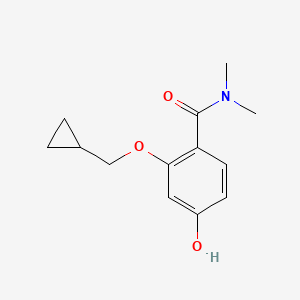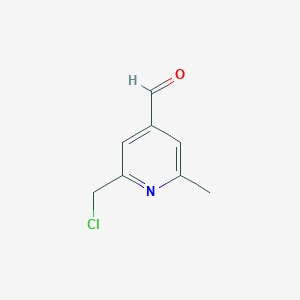
2-(Chloromethyl)-6-methylisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-methylisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a chloromethyl group and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylisonicotinaldehyde typically involves the chloromethylation of 6-methylisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-methylisonicotinaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 2-(Chloromethyl)-6-methylisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-6-methylisonicotinalcohol.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-methylisonicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinaldehyde and its derivatives involves interactions with various molecular targets. For instance, the compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Additionally, its derivatives may interact with cellular receptors or DNA, leading to biological effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloromethyl-1,3-dioxolane
- 2-(Chloromethyl)pyridine
- 6-Methylisonicotinaldehyde
Comparison
2-(Chloromethyl)-6-methylisonicotinaldehyde is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
HBDMUTJVINCQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



